3-Chloro-2-fluoro-5-iodobenzaldehyde
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Overview
Description
3-Chloro-2-fluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a fluorobenzaldehyde derivative, followed by the introduction of chlorine and iodine atoms under specific reaction conditions. The reaction conditions often include the use of halogenating agents, solvents, and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The choice of reagents, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehyde derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
3-Chloro-2-fluoro-5-iodobenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-iodobenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. These interactions can lead to modifications in the structure and function of the target molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-2-fluoro-6-iodobenzaldehyde: Similar structure but with a different substitution pattern.
4-Chloro-2-fluoro-5-iodobenzaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
3-Chloro-2-fluoro-5-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine, fluorine, and iodine atoms on the benzene ring allows for versatile chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXYMYXUGGKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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